6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one
Description
6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazinones
Properties
Molecular Formula |
C19H16ClN3O3S |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-15-4-2-3-13(10-15)17(24)11-27-19-21-18(25)16(22-23-19)9-12-5-7-14(20)8-6-12/h2-8,10H,9,11H2,1H3,(H,21,23,25) |
InChI Key |
NIAQOEMIVOSHHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step may involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the triazine intermediate.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.
Formation of the sulfanyl group: This step may involve the reaction of a thiol with an appropriate electrophile to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with triazine cores are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the chlorobenzyl and methoxyphenyl groups may enhance its biological activity.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Triazinones are known for their diverse pharmacological activities, and this compound could be a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the chlorobenzyl and methoxyphenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorobenzyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one: Similar structure with a different position of the methoxy group.
6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-thione: Similar structure with a thione group instead of a triazinone.
Uniqueness
The unique combination of the chlorobenzyl, methoxyphenyl, and sulfanyl groups in 6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
